Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability Versus Xenalipin
The calculated LogP of 3',3,5-Trifluorobiphenyl-4-carboxylic acid is 3.71, which is 0.10 log units lower than that of the CF3-containing comparator xenalipin (LogP = 3.81) [1]. This modest reduction in lipophilicity may improve aqueous solubility while retaining sufficient membrane permeability, a critical balance for oral bioavailability [2].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | 3.71 |
| Comparator Or Baseline | Xenalipin (4'-trifluoromethyl-2-biphenylcarboxylic acid): 3.81 |
| Quantified Difference | ΔLogP = -0.10 |
| Conditions | Calculated using ACD/Labs or similar software; pH not specified. |
Why This Matters
A lower LogP can reduce nonspecific binding and improve solubility, enhancing the compound's developability profile relative to more lipophilic analogs.
- [1] ChemSpace. 2,3',5'-trifluoro-[1,1'-biphenyl]-4-carboxylic acid (LogP 3.71). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
